molecular formula C19H18ClN3O4S B11167848 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11167848
M. Wt: 419.9 g/mol
InChI Key: YKHKPDWUWFJTHP-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and a trimethoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-chlorobenzyl chloride.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the chlorobenzyl-thiadiazole intermediate with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves multiple pathways:

    Inhibition of Enzymes: The compound inhibits specific enzymes by binding to their active sites, thereby blocking their activity.

    Modulation of Signaling Pathways: It can modulate signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.

    Induction of Apoptosis: In cancer cells, the compound can induce apoptosis by activating tumor suppressor proteins like p53.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a thiadiazole ring, chlorobenzyl group, and trimethoxybenzamide moiety

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H18ClN3O4S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)21-19-23-22-16(28-19)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,23,24)

InChI Key

YKHKPDWUWFJTHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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